molecular formula C7H10O B6187787 (1-methoxyprop-2-yn-1-yl)cyclopropane CAS No. 2378461-56-2

(1-methoxyprop-2-yn-1-yl)cyclopropane

Cat. No.: B6187787
CAS No.: 2378461-56-2
M. Wt: 110.2
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Description

(1-methoxyprop-2-yn-1-yl)cyclopropane is an organic compound characterized by the presence of a cyclopropane ring attached to a methoxypropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1-methoxyprop-2-yn-1-yl)cyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1-methoxyprop-2-yn-1-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopropane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various pathways, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • (1-methoxyprop-2-yn-1-yl)cyclobutane
  • (1-methoxyprop-2-yn-1-yl)cyclopentane
  • (1-methoxyprop-2-yn-1-yl)cyclohexane

Uniqueness

(1-methoxyprop-2-yn-1-yl)cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it distinct from its larger ring analogs, which have different chemical properties and reactivity profiles.

Properties

CAS No.

2378461-56-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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